(S)-2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid
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Overview
Description
(S)-2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, and an isopropyl-substituted phenyl ring. This compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Propionic Acid Moiety: The propionic acid moiety is introduced through a series of reactions, often starting with a suitable precursor such as a brominated phenyl derivative. This precursor undergoes a Grignard reaction with isopropyl magnesium bromide to introduce the isopropyl group.
Coupling Reactions: The protected amino acid is then coupled with the phenyl derivative using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous conditions.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Deprotection: Yields the free amino acid.
Coupling: Forms peptide bonds with other amino acids or peptides.
Substitution: Produces nitrated or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(S)-2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: It is used in the preparation of bioconjugates for targeted drug delivery and imaging.
Material Science: It is employed in the synthesis of functionalized materials for various applications, including sensors and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled with other amino acids. In drug development, its mechanism of action would depend on the specific drug it is incorporated into and its molecular targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Boc-amino-3-phenyl-propionic acid: Lacks the isopropyl group on the phenyl ring.
(S)-2-Boc-amino-3-(4-isopropyl-phenyl)-propionic acid: Has the isopropyl group in a different position on the phenyl ring.
(S)-2-Boc-amino-3-(2-methyl-phenyl)-propionic acid: Contains a methyl group instead of an isopropyl group.
Uniqueness
(S)-2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid is unique due to the specific positioning of the isopropyl group on the phenyl ring, which can influence its reactivity and interactions in chemical reactions and biological systems.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-propan-2-ylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-11(2)13-9-7-6-8-12(13)10-14(15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJTVUXIZIIMLL-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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